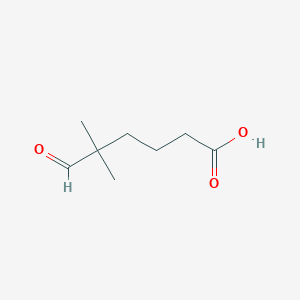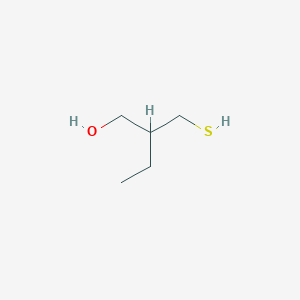
N,N',N'',N'''-Tetrakis(pentafluorophenyl)silanetetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine is a complex organosilicon compound characterized by the presence of four pentafluorophenyl groups attached to a central silicon atom. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine typically involves the reaction of silicon tetrachloride with pentafluoroaniline in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.
Base: Commonly used bases include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The silicon center can be oxidized or reduced, altering the compound’s electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the pentafluorophenyl groups.
Aplicaciones Científicas De Investigación
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine exerts its effects is primarily through its ability to interact with various molecular targets. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it a potent catalyst and reactive intermediate. The silicon center can form stable bonds with other elements, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate
- N,N-Dimethylbenzenaminium Tetrakis(perfluorophenyl)borate
Uniqueness
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine is unique due to its silicon center, which imparts distinct chemical and physical properties compared to similar boron-based compounds. The presence of four pentafluorophenyl groups also enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
142179-44-0 |
|---|---|
Fórmula molecular |
C24H4F20N4Si |
Peso molecular |
756.4 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentafluoro-N-tris(2,3,4,5,6-pentafluoroanilino)silylaniline |
InChI |
InChI=1S/C24H4F20N4Si/c25-1-5(29)13(37)21(14(38)6(1)30)45-49(46-22-15(39)7(31)2(26)8(32)16(22)40,47-23-17(41)9(33)3(27)10(34)18(23)42)48-24-19(43)11(35)4(28)12(36)20(24)44/h45-48H |
Clave InChI |
KGGGVWIBJOHTIV-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)N[Si](NC2=C(C(=C(C(=C2F)F)F)F)F)(NC3=C(C(=C(C(=C3F)F)F)F)F)NC4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
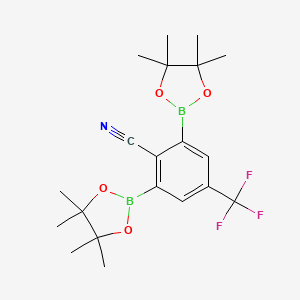
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)

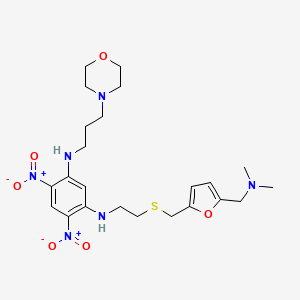
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
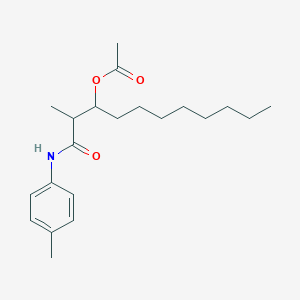
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
